(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid

Peptide Synthesis Protecting Group Orthogonality Deprotection Kinetics

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid (CAS 572924-00-6), also known as N-cyclopentyloxycarbonyl-L-tert-leucine or Cpc-L-tert-leucine, is a chiral, non-natural amino acid derivative. The molecule combines the sterically demanding, conformationally constrained tert-leucine backbone with an N-terminal cyclopentyloxycarbonyl (Cpc) protecting group.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 572924-00-6
Cat. No. B1592586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid
CAS572924-00-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1
InChIInChI=1S/C12H21NO4/c1-12(2,3)9(10(14)15)13-11(16)17-8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
InChIKeyVKOXJCPQUQBCAJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric Acid (CAS 572924-00-6): A Differentiated Cpc-Protected Building Block for Peptide Synthesis and Medicinal Chemistry Procurement


(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid (CAS 572924-00-6), also known as N-cyclopentyloxycarbonyl-L-tert-leucine or Cpc-L-tert-leucine, is a chiral, non-natural amino acid derivative [1]. The molecule combines the sterically demanding, conformationally constrained tert-leucine backbone with an N-terminal cyclopentyloxycarbonyl (Cpc) protecting group. This amino acid derivative is a specialized building block utilized in peptide synthesis, particularly in routes requiring orthogonal protection strategies or access to the HCV NS3 protease inhibitor pharmacophore [2]. The compound has a molecular formula of C12H21NO4, a molecular weight of 243.30 g/mol, and is typically supplied with a purity of 97–98% [1][3].

Why N-Cpc-L-tert-leucine Cannot Be Replaced by Generic Boc, Fmoc, or Cbz Analogs in Complex Syntheses


The unique value of (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid resides in the synergistic combination of the Cpc protecting group and the hindered tert-leucine scaffold. Generic substitution with a more common Boc-tert-leucine or Fmoc-tert-leucine is not viable for routes requiring orthogonal deprotection. Similarly, substituting the tert-leucine core with a less hindered amino acid (e.g., valine or leucine) fails to impart the same conformational constraint. The Cpc group provides a distinct deprotection profile compared to standard carbamates, being removable under specific acidic or hydrogenolytic conditions while demonstrating different stability towards bases than Fmoc or towards acids than Boc [1]. This combination enables synthetic strategies that are inaccessible with standard building blocks.

Quantitative Differentiation of (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric Acid Against Closest Analogs: An Evidence Guide for Scientific Procurement


Comparative Deprotection Kinetics: Cpc Exhibits Intermediate Acid Lability, Offering a Unique Orthogonal Window vs. Boc and Cbz

The cyclopentyloxycarbonyl (Cpc) group offers a distinct deprotection profile that is complementary to standard Boc and Cbz chemistries. While the Boc group is rapidly cleaved by TFA, and the Cbz group is removed by catalytic hydrogenolysis, the Cpc group demonstrates acid-catalyzed hydrolysis with a reported reaction time of 2–6 hours under reflux conditions, providing a tunable mid-range lability . This contrasts with the rapid Boc deprotection (typically <2 hours with TFA) and the entirely orthogonal hydrogenolysis of Cbz. This allows for selective deprotection in the presence of other standard protecting groups, enabling complex sequential deprotection strategies.

Peptide Synthesis Protecting Group Orthogonality Deprotection Kinetics

Orthogonal Protection Strategy: Cpc as an Acid- and Base-Stable Companion for Boc-SPPS Protocols

In Boc-based SPPS, where the final cleavage from the resin and global deprotection relies on strong anhydrous acids like hydrogen fluoride (HF), the Cpc group has been experimentally validated for cleavability under these conditions. This was demonstrated in the synthesis of bacitracin cyclic peptides, where an Nδ-cyclopentyloxycarbonyl-d-ornithine residue was successfully deprotected using HF [1]. This positions Cpc as a viable side-chain protecting group in Boc-SPPS, offering a synthetic advantage when acid-stable, yet HF-labile, protection is required, a niche not filled by base-labile Fmoc or hydrogenolysis-labile Cbz.

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Boc-SPPS

Improved Isolation and Handling: Cpc-Amino Acids Form Highly Crystalline DCHA Salts vs. Other N-Protected Amino Acids

A foundational study on peptide synthesis demonstrated that cyclopentyloxycarbonyl (Cpc) amino acids can be isolated in good yields as easily crystallizable dicyclohexylammonium (DCHA) salts, a property shared with several other N-protected amino acids [1]. While the study lists the Cpc group alongside other protecting groups also capable of forming crystalline salts, the practical implication for procurement is that Cpc-protected tert-leucine can be reliably obtained in high physical purity via crystallization, which is critical for reproducible downstream reactions and consistent peptide coupling efficiency.

Process Chemistry Crystallization Amino Acid Purification

Supply-Chain Scalability: Pilot-Plant Scale Production of Cpc-Amino Acid for an HCV Protease Inhibitor Program

The synthetic utility and scalability of the Cpc-amino acid motif is validated by the pilot-plant scale production of (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, the key Cpc-protected building block for the clinical HCV NS3 protease inhibitor BILN 2061 (Ciluprevir) [1]. While this is a nonenoic acid derivative, not the tert-leucine compound, it provides strong class-level evidence that Cpc chemistry is robust and can be successfully scaled up. This contrasts with many exotic protecting groups which remain confined to milligram-scale academic syntheses due to cost or stability issues. The Cpc-tert-leucine scaffold is the core structural motif found in the clinical candidate, providing a direct link to a large-scale, commercially relevant synthetic route.

Medicinal Chemistry Process R&D HCV Protease Inhibitor

Procurement-Driven Application Scenarios for (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric Acid (Cpc-L-tert-Leucine)


Synthesis of HCV NS3/4A Protease Inhibitors

The Cpc-protected amino acid motif is a critical structural element in the design of clinically-relevant HCV NS3 protease inhibitors, as evidenced by its role as the key building block in the synthesis of BILN 2061 (Ciluprevir) at pilot-plant scale [1]. The (S)-configuration and hindered tert-leucine side chain are essential for binding to the S1 pocket of the target protease. Researchers working on next-generation antiviral protease inhibitors require this specific building block to maintain potency and selectivity.

Complex Peptide Syntheses Requiring Orthogonal N-Terminal Deprotection

In the multi-step total synthesis of cyclic peptides such as bacitracin, the Cpc group has been employed for the protection of the δ-amino group of ornithine [2]. This application demonstrates Cpc's value when a protecting group is needed that can withstand multiple synthetic steps but is ultimately removed by anhydrous HF during global deprotection in Boc-SPPS [2]. This scenario is common in the synthesis of complex macrocyclic peptides where orthogonal protection schemes are mandatory.

Construction of Conformationally Constrained Peptidomimetics

The combination of the sterically hindered tert-leucine backbone, which restricts conformational freedom, and the Cpc protecting group provides a valuable monomer for solid-phase peptide synthesis (SPPS) of peptidomimetics [3]. The Cpc group's orthogonal lability allows it to be used as a temporary protecting group in sequences where other standard groups (like Boc or Fmoc) are employed for other functional groups, enabling the incorporation of this conformationally restricted amino acid into specific positions without side reactions.

Large-Scale Process R&D and GMP Manufacturing

For projects transitioning from discovery to preclinical or clinical development, the reliable supply and scalability of a key building block is paramount. The documented pilot-plant scale production of a closely related Cpc-amino acid for the BILN 2061 program provides crucial evidence of supply-chain maturity [1]. Procuring from suppliers with established production routes for this class of compounds minimizes the risk of synthetic route re-development and ensures consistent quality for kilogram-scale GMP campaigns.

Quote Request

Request a Quote for (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.